4-(1-Methyl-4-hydroxypiperidin-4-yl)phenylboronic acid pinacol ester, HCl
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Overview
Description
4-(1-Methyl-4-hydroxypiperidin-4-yl)phenylboronic acid pinacol ester, HCl is a boronic ester derivative that has gained attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-4-hydroxypiperidin-4-yl)phenylboronic acid pinacol ester typically involves the reaction of 4-(1-Methyl-4-hydroxypiperidin-4-yl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions to ensure the stability of the boronic ester. The hydrochloride salt form is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-4-hydroxypiperidin-4-yl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(1-Methyl-4-hydroxypiperidin-4-yl)phenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Research is ongoing to investigate its role in developing new therapeutic agents.
Industry: It is utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-4-hydroxypiperidin-4-yl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various biomolecules. The boronic ester group can interact with diols and other functional groups, making it useful in drug design and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Another boronic ester with similar reactivity but different applications.
4-(Trifluoromethyl)phenylboronic acid: Used as a protecting group in organic synthesis.
Uniqueness
4-(1-Methyl-4-hydroxypiperidin-4-yl)phenylboronic acid pinacol ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various reactions makes it valuable in multiple research fields.
Properties
Molecular Formula |
C18H29BClNO3 |
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Molecular Weight |
353.7 g/mol |
IUPAC Name |
1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C18H28BNO3.ClH/c1-16(2)17(3,4)23-19(22-16)15-8-6-14(7-9-15)18(21)10-12-20(5)13-11-18;/h6-9,21H,10-13H2,1-5H3;1H |
InChI Key |
QLQRJFBQOROZAH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCN(CC3)C)O.Cl |
Origin of Product |
United States |
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